molecular formula C25H24N2O4 B11411944 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-methoxyphenyl)-3-phenylpropanamide CAS No. 1031281-10-3

2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-methoxyphenyl)-3-phenylpropanamide

Cat. No.: B11411944
CAS No.: 1031281-10-3
M. Wt: 416.5 g/mol
InChI Key: CJRBEPKBGJUMOY-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-methoxyphenyl)-3-phenylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hexahydro-2H-4,7-methanoisoindole core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-methoxyphenyl)-3-phenylpropanamide typically involves multiple steps:

    Formation of the Hexahydro-2H-4,7-methanoisoindole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylpropanamide Moiety: This involves coupling reactions, such as amide bond formation, using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Methoxyphenyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the hexahydro-2H-4,7-methanoisoindole core.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols or amines, depending on the specific reduction pathway.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivity, making them candidates for drug development or as biochemical probes.

Medicine

Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific pathways or receptors in the body.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The hexahydro-2H-4,7-methanoisoindole core could play a crucial role in binding to these targets, while the phenylpropanamide moiety might influence the compound’s overall bioavailability and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-phenyl-3-phenylpropanamide: Lacks the methoxy group, which might affect its reactivity and bioactivity.

    2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-hydroxyphenyl)-3-phenylpropanamide: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and interactions.

Uniqueness

The presence of the methoxy group in 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-methoxyphenyl)-3-phenylpropanamide makes it unique compared to its analogs. This group can influence the compound’s solubility, reactivity, and potential biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

1031281-10-3

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(4-methoxyphenyl)-3-phenylpropanamide

InChI

InChI=1S/C25H24N2O4/c1-31-19-11-9-18(10-12-19)26-23(28)20(13-15-5-3-2-4-6-15)27-24(29)21-16-7-8-17(14-16)22(21)25(27)30/h2-12,16-17,20-22H,13-14H2,1H3,(H,26,28)

InChI Key

CJRBEPKBGJUMOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4C5CC(C4C3=O)C=C5

Origin of Product

United States

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